rel-(4AR,7aR)-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide
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Overview
Description
rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione is a versatile small molecule scaffold that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a thiopyrano[2,3-c]pyrrole core. The presence of sulfur and nitrogen atoms within its ring structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which utilizes 2,5-dimethoxytetrahydrofuran and various amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles .
Another approach involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring
Industrial Production Methods
Industrial production of rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems ensures high yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and the minimization of hazardous reagents, is becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within its structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of N-alkyl or N-acyl derivatives .
Scientific Research Applications
rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple five-membered heterocycle with a nitrogen atom, widely used in medicinal chemistry.
Thiophene: A sulfur-containing analog of pyrrole, known for its aromaticity and reactivity.
Furan: An oxygen-containing analog of pyrrole, commonly used in organic synthesis.
Uniqueness
rac-(4aR,7aR)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione stands out due to its unique combination of sulfur and nitrogen atoms within its ring structure. This feature imparts distinct chemical properties and reactivity, making it a valuable scaffold for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C7H13NO2S |
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Molecular Weight |
175.25 g/mol |
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)3-1-2-6-4-8-5-7(6)11/h6-8H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
GELCKNHHQNYVSV-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2S(=O)(=O)C1 |
Canonical SMILES |
C1CC2CNCC2S(=O)(=O)C1 |
Origin of Product |
United States |
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